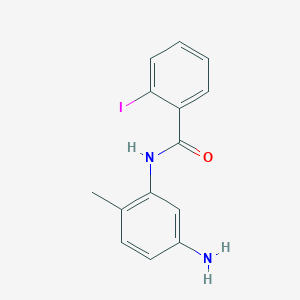

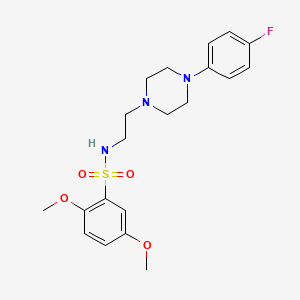

N-(5-amino-2-methylphenyl)-2-iodobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-amino-2-methylphenyl)-2-iodobenzamide, also known as AMPIB, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of benzamides and has been found to have a range of biochemical and physiological effects. In

科学的研究の応用

Radiosynthesis and Imaging

N-(5-amino-2-methylphenyl)-2-iodobenzamide and its derivatives have been studied for their potential in radiosynthesis and imaging. For instance, compounds similar to N-(5-amino-2-methylphenyl)-2-iodobenzamide have shown high affinity and selectivity for serotonin-5HT2 receptors, making them promising tracers for gamma-emission tomography (Mertens et al., 1994). Additionally, radioiodinated derivatives have been used for planar scintigraphy and single-photon emission computed tomography (SPECT) of melanoma metastases, showing high melanoma uptake and tissue selectivity (Eisenhut et al., 2000).

Polyimide Synthesis

N-(5-amino-2-methylphenyl)-2-iodobenzamide and its analogues have been involved in the synthesis of novel aromatic polyimides. These compounds, when polymerized with various dianhydrides, result in polymers with a range of solubility and thermal degradation properties, useful in material science applications (Butt et al., 2005).

Antitumor Properties

Studies have investigated the antitumor properties of N-(5-amino-2-methylphenyl)-2-iodobenzamide derivatives. For example, a series of 3-amidebenzamide derivatives synthesized from 5-amino-2-methylbenzoic acid displayed anti-tumor activity in vitro against various cancer cell lines (Li, 2014).

Proteasome Inhibition and Cancer Therapy

Compounds structurally related to N-(5-amino-2-methylphenyl)-2-iodobenzamide have been explored for their role in proteasome inhibition and potential effects on human cancer cells. These studies involve crystallographic, structural, and computational analyses to understand their mechanisms and effectiveness in cancer therapy (Yan et al., 2015).

Anticonvulsant Activity

Research has also been conducted on the anticonvulsant effects of 4-aminobenzamide derivatives, a class of compounds closely related to N-(5-amino-2-methylphenyl)-2-iodobenzamide. These studies aim to understand their efficacy against seizures and potential therapeutic applications (Clark et al., 1984).

作用機序

Target of Action

It’s known that similar compounds have shown antimicrobial and antioxidant activities , suggesting potential targets could be microbial cells and free radicals.

Result of Action

The molecular and cellular effects of N-(5-amino-2-methylphenyl)-2-iodobenzamide’s action are likely related to its antimicrobial and antioxidant activities . The compound may inhibit the growth of microbial cells and neutralize free radicals, thereby preventing cellular damage caused by oxidative stress.

Action Environment

Environmental factors such as pH, temperature, and presence of other substances can influence the action, efficacy, and stability of N-(5-amino-2-methylphenyl)-2-iodobenzamide .

特性

IUPAC Name |

N-(5-amino-2-methylphenyl)-2-iodobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13IN2O/c1-9-6-7-10(16)8-13(9)17-14(18)11-4-2-3-5-12(11)15/h2-8H,16H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQZGIMVVOASONK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)NC(=O)C2=CC=CC=C2I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13IN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-amino-2-methylphenyl)-2-iodobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethylphenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2472652.png)

![(1R,2R,4R,6R)-3,7,9-trioxatricyclo[4.2.1.0~2,4~]non-5-yl 4-methylbenzenesulfonate (non-preferred name)](/img/structure/B2472654.png)

![2-[(3-Chlorophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B2472657.png)

![2-[({5-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]-5-fluoro-1,3-benzothiazole](/img/structure/B2472666.png)

![9-methyl-2-(4-(4-nitrophenyl)piperazine-1-carbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2472669.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(benzo[d]thiazol-2-yl)oxalamide](/img/structure/B2472674.png)